1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(3,4-dichlorophenyl)urea
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Description
1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(3,4-dichlorophenyl)urea is a useful research compound. Its molecular formula is C18H18Cl2N2O2 and its molecular weight is 365.25. The purity is usually 95%.
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Scientific Research Applications
Environmental Degradation
- The electro-Fenton degradation process effectively breaks down antimicrobial agents like triclosan and triclocarban, which share structural similarities with the compound of interest. This process generates hydroxyl radicals that degrade these compounds into simpler molecules, highlighting a potential application in environmental remediation for similar compounds (Sirés et al., 2007).
Biological Activities
- Symmetrical N,N'-diarylureas, related in structure to the compound of interest, have been identified as potent activators of eIF2α kinase, inhibiting cancer cell proliferation. This suggests potential anti-cancer applications for similar compounds (Denoyelle et al., 2012).
Potential Therapeutic Applications
- Certain urea derivatives have been investigated for their potential as neuropeptide Y5 receptor antagonists, indicating possible therapeutic applications in treating conditions related to this receptor (Fotsch et al., 2001).
- The exploration of nonpeptidic agonists of the urotensin-II receptor has identified certain compounds that could serve as pharmacological research tools and potential drug leads, suggesting a method to identify similar therapeutic applications for related chemical structures (Croston et al., 2002).
Properties
IUPAC Name |
1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(3,4-dichlorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O2/c19-15-9-8-14(10-16(15)20)22-17(23)21-11-18(24,13-6-7-13)12-4-2-1-3-5-12/h1-5,8-10,13,24H,6-7,11H2,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXNOCXIPQSVMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.